REACTION_CXSMILES
|
C[Si](C[Si](Br)(C)C)(C)C.[CH:10]1[C:22]2[N:21]([CH2:23][CH2:24][CH2:25][P:26](=[O:33])([O:30]CC)[O:27]CC)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1>C(Cl)Cl>[CH:10]1[C:22]2[N:21]([CH2:23][CH2:24][CH2:25][P:26](=[O:27])([OH:30])[OH:33])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
Trimethylsilyl(TMS)-bromide
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C[Si](C)(C)Br
|
Name
|
diethyl 3-(9H-carbazol-9-yl)propylphosphonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
13C{1H}
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
31P{1H}
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 62.28 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5.58 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4.84 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 290.09461 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
to stir for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
CUSTOM
|
Details
|
The volatile organics were removed under vacuum and 30 mL of 1:1 MeOH
|
Type
|
ADDITION
|
Details
|
H2O were added
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the product recrystallized from 2:1 H2O
|
Type
|
CUSTOM
|
Details
|
Both recrystallization solvents yielded pure product
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |